
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid in DMF and DCM at 0 °C was treated with HOBT and EDCI. The mixture was stirred at 0 °C for 1 h .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the crystal structure of 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol, a fluorescence probe, has been reported .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key step in the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, imidazole, a five-membered heterocyclic moiety, is known to show both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
Research indicates that compounds with similar structures to 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide may play a role in modulating orexin receptors. These receptors are implicated in feeding, arousal, stress, and drug abuse behaviors. Specifically, studies show that selective antagonism at orexin receptor 1 (OX1R) could be a potential treatment for compulsive behaviors, including binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Metabolism and Disposition Studies
The metabolism and disposition of compounds structurally related to this compound have been studied, especially in the context of potent HIV integrase inhibitors. These studies involve using techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy for tracking the metabolic fate and excretion balance in animal models (Monteagudo et al., 2007).
Applications in Polymer Research
This compound and its derivatives are relevant in the synthesis of certain polyamides and polymers. These materials are significant in various industrial applications due to their solubility in polar solvents and thermal stability. They can be used for creating tough and flexible films, which are vital in various technological applications (Hsiao & Yu, 1996).
Solid-State Tautomeric Structure Analysis
In the field of crystallography, compounds with a similar structure have been analyzed to determine their conformation and tautomeric structure in the solid state. This kind of study is crucial for understanding the molecular properties and potential pharmaceutical applications of such compounds (Bacsa et al., 2013).
Synthesis and Characterization in Medicinal Chemistry
There are extensive studies on the synthesis and characterization of similar compounds, exploring their potential as inhibitors of biological targets like HIV integrase, and evaluating their antimicrobial and antitubercular activities. This research is crucial for the development of new therapeutic agents (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-24-12-19(27-13-14-5-7-15(21)8-6-14)18(25)10-17(24)20(26)23-11-16-4-2-3-9-22-16/h2-10,12H,11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRZXBZOGXEQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=N2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)
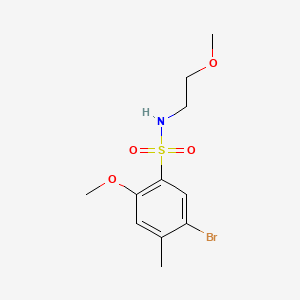
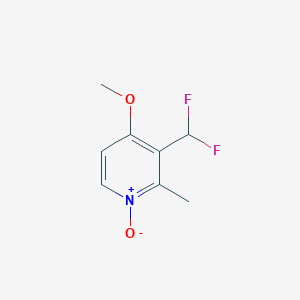

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide](/img/structure/B2796115.png)
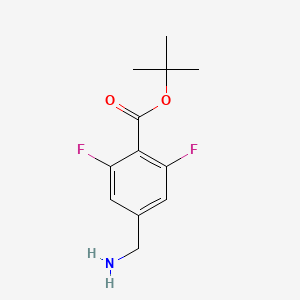

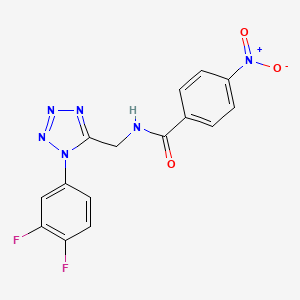
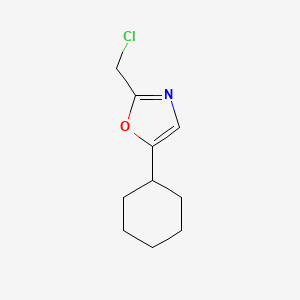
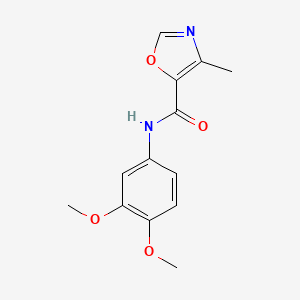
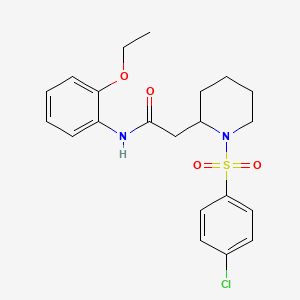
![2-[8-(2-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2796127.png)
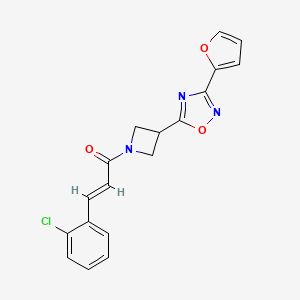
![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)
